The presence of the ketone and oxabicycle functionalities in (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one makes it an interesting molecule for studying various organic reactions. Researchers can investigate its reactivity towards different reagents and explore its potential for further functionalization, leading to the development of new synthetic methods.
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one could potentially serve as a ligand for metal catalysts, influencing their selectivity and activity in various organic transformations. This area requires further exploration, but it holds promise for developing more efficient and sustainable catalytic processes [].
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic compound characterized by a unique three-dimensional structure that incorporates both an oxabicyclo framework and a phenyl group. It has the molecular formula and is classified under various chemical databases, including PubChem (CID 10910062) and ChemBK, where its detailed properties are documented . The compound exhibits chirality, with specific stereochemistry at the first and fifth positions, which can influence its reactivity and biological activity.
The synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be accomplished through several methods:
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one has potential applications in medicinal chemistry as a scaffold for drug development due to its unique structural features. Its ability to serve as a building block for more complex organic molecules makes it valuable in synthesizing pharmaceuticals or biologically active compounds . Furthermore, its derivatives may find use in materials science or as intermediates in organic synthesis.
Interaction studies involving (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one focus on its potential binding interactions with biological macromolecules such as proteins and enzymes. The unique bicyclic structure may allow for specific interactions that could lead to inhibition or modulation of enzyme activity, although detailed interaction profiles require further investigation through experimental studies.
Several compounds share structural similarities with (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | Similar bicyclic structure without stereochemistry | Lacks chirality; simpler reactivity |
2-Oxabicyclo[3.2.0]heptan-3-one | Contains an additional carbon atom in the ring | Different ring size; varied reactivity |
1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one | Sulfonyl group addition | Enhanced electrophilicity; potential for unique reactions |
These compounds illustrate variations in ring size, functional groups, and stereochemistry that influence their chemical behavior and biological activity compared to (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
Irritant